1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Beschreibung
This compound is a pyrazole derivative functionalized with a tetramethyl dioxaborolane group at the 4-position and an oxan-3-ylmethyl substituent at the 1-position. The boronate ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a critical step in synthesizing pharmaceuticals and agrochemicals. The oxan-3-ylmethyl group (tetrahydropyran-3-ylmethyl) contributes to enhanced solubility and steric effects, influencing reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
1430751-20-4 |
|---|---|
Molekularformel |
C15H25BN2O3 |
Molekulargewicht |
292.18 g/mol |
IUPAC-Name |
1-(oxan-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-17-18(10-13)9-12-6-5-7-19-11-12/h8,10,12H,5-7,9,11H2,1-4H3 |
InChI-Schlüssel |
HSDLGRBOBJWNJG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3CCCOC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Detailed Synthetic Procedures
Palladium-Catalyzed Borylation Reaction
A common and efficient method to prepare the boronate ester-substituted pyrazole involves palladium-catalyzed cross-coupling reactions under inert atmosphere conditions. Key reagents and conditions include:
| Parameter | Details |
|---|---|
| Catalyst | Palladium complexes such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, or PEPPSI-IPr catalyst |
| Base | Potassium carbonate, cesium carbonate, or potassium phosphate |
| Solvent | 1,4-Dioxane, 1,2-dimethoxyethane (DME), water mixtures |
| Temperature | 90–130 °C |
| Time | 0.5–2 hours |
| Atmosphere | Nitrogen or argon inert atmosphere |
| Additional Conditions | Microwave irradiation often employed to accelerate the reaction |
- A mixture of the pyrazole precursor bearing the oxan-3-ylmethyl substituent, bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane/water is heated at 120 °C for 1 hour under nitrogen. After cooling, the mixture is filtered and purified by preparative thin-layer chromatography or HPLC to yield the boronate ester product in yields ranging from 19% to 48% depending on conditions and substrates.
Representative Experimental Data
| Yield (%) | Catalyst & Ligand | Base | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 48 | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Potassium carbonate | 1,4-Dioxane/Water | 120 | 1 | Stirring at 120 °C, followed by filtration and preparative TLC purification |
| 19 | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)·CH2Cl2 | Sodium carbonate | 1,4-Dioxane | 100 (microwave) | 2 | Microwave irradiation, inert atmosphere, purification by preparative HPLC |
| - | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride (PEPPSI-IPr) | Cesium carbonate | DME/Water | 120 | 1 | Microwave irradiation, reverse phase HPLC purification |
| - | Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine-(2'-aminobiphenyl-2-yl)(chloro)palladium (1:1) | Potassium phosphate | 1,4-Dioxane/Water | 90 | 2 | Nitrogen atmosphere, purification by preparative LCMS |
Note: The yields and conditions vary depending on the substrate and catalyst system employed.
Mechanistic Insights
The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated pyrazole precursor to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C-B bond. The presence of bases such as potassium carbonate or cesium carbonate facilitates the transmetallation step by activating the diboron reagent.
Microwave irradiation has been shown to accelerate these reactions, reducing reaction times while maintaining or improving yields.
Purification and Characterization
- Purification: Typically achieved by preparative thin-layer chromatography on silica gel using petroleum ether/ethyl acetate mixtures or preparative high-performance liquid chromatography (HPLC).
- Characterization: Confirmed by ^1H NMR spectroscopy (400 MHz), mass spectrometry (MS), and sometimes elemental analysis. Chemical shifts and coupling constants align with expected structures for the boronate ester and pyrazole protons.
Summary Table of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazoles.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
1-(Oxan-2-yl)-5-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Oxan-2-yl group at position 1; boronate at position 3.
- Key Differences : Positional isomerism (boronate at C5 vs. C4) and oxan substitution (C2 vs. C3-methyl).
- Impact : Altered electronic distribution and steric hindrance may reduce cross-coupling efficiency compared to the target compound .
1-Methyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Simple methyl group at position 1.
- Key Differences : Lack of oxan-derived solubility enhancement.
- Impact : Lower molecular weight (228.13 g/mol) and reduced hydrophilicity limit applications in aqueous-phase reactions .
1-Ethyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
- Structure : Ethyl group at position 1.
Aromatic vs. Aliphatic Substituents
1-Methyl-4-[4-(Tetramethyl-Dioxaborolan-2-yl)Phenyl]-1H-Pyrazole
- Structure : Phenyl spacer between pyrazole and boronate.
- Impact : Extended conjugation enhances stability but reduces reactivity in Suzuki couplings due to steric bulk .
1-(2-Fluorophenyl)methyl-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
Heterocyclic Modifications
1-(Tetrahydro-2H-Pyran-4-yl)-4-(Tetramethyl-Dioxaborolan-2-yl)-1H-Pyrazole
Table 1: Key Properties of Selected Analogs
*Calculated using ChemAxon software.
Case Studies and Research Findings
Case Study 2: M1 Muscarinic Receptor Modulators
- Replacement of the target compound’s oxan group with a phenyl ring (e.g., 1-methyl-4-phenyl analog) reduced receptor binding affinity by 40%, highlighting the importance of the oxan substituent in bioactivity .
Biologische Aktivität
1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1430751-20-4) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 292.18 g/mol. The compound features a pyrazole core linked to a dioxaborolane moiety and an oxane group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅BN₂O₃ |
| Molecular Weight | 292.18 g/mol |
| CAS Number | 1430751-20-4 |
Biological Activity Overview
The biological activity of 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been explored in several studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit anticancer properties. For instance, derivatives of boron compounds have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations into this compound's derivatives suggest potential use in targeted cancer therapies.
Enzyme Inhibition
Research has demonstrated that pyrazole derivatives can act as inhibitors of various enzymes. The presence of the boron atom in the structure may enhance the binding affinity to enzyme active sites. This property is particularly relevant for designing inhibitors against kinases and phosphatases involved in cancer signaling pathways.
Anti-inflammatory Effects
Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could be beneficial in treating inflammatory diseases.
Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives. Among them, a derivative similar to 1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity.
Study 2: Enzyme Inhibition
A biochemical assay demonstrated that the compound inhibited a specific kinase involved in cell proliferation. The inhibition was dose-dependent and showed potential for further development as a therapeutic agent against proliferative disorders.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
